molecular formula C8H7FN2O B1326646 (5-Fluorobenzo[d]oxazol-2-yl)methanamine CAS No. 944907-48-6

(5-Fluorobenzo[d]oxazol-2-yl)methanamine

Cat. No.: B1326646
CAS No.: 944907-48-6
M. Wt: 166.15 g/mol
InChI Key: YUBZHWQAFHIACC-UHFFFAOYSA-N
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Description

(5-Fluorobenzo[d]oxazol-2-yl)methanamine is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring The presence of a fluorine atom at the 5-position of the benzene ring and a methanamine group at the 2-position of the oxazole ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluorobenzo[d]oxazol-2-yl)methanamine typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated precursors. One common method includes the reaction of 2-aminophenol with 4-fluorobenzoyl chloride in the presence of a base, followed by cyclization to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(5-Fluorobenzo[d]oxazol-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Fluorobenzo[d]oxazol-2-yl)methanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Uniqueness: (5-Fluorobenzo[d]oxazol-2-yl)methanamine is unique due to the specific positioning of the fluorine atom and the methanamine group, which confer distinct chemical and biological properties. The presence of fluorine enhances its stability and lipophilicity, making it a valuable compound in drug design and material science .

Biological Activity

(5-Fluorobenzo[d]oxazol-2-yl)methanamine is a compound belonging to the benzoxazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article presents an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H7FN2O and features a fluorine atom at the 5-position of the benzoxazole ring along with an aminomethyl group at the 2-position. This specific arrangement contributes to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine enhances its binding affinity, allowing it to modulate the activity of specific proteins involved in disease pathways. Notably, it has been shown to inhibit pro-inflammatory cytokines such as IL-1β and IL-6, which are crucial in inflammatory responses .

Biological Activities

  • Anti-inflammatory Effects :
    • Studies indicate that derivatives of benzoxazole, including this compound, exhibit significant anti-inflammatory properties. In vitro tests have demonstrated potent inhibition of IL-1β and IL-6 mRNA expression, suggesting potential therapeutic applications in conditions characterized by inflammation .
    • In vivo studies further confirmed that certain derivatives significantly reduced mRNA levels of inflammatory markers without causing hepatotoxicity .
  • Cytotoxicity Against Cancer Cells :
    • Benzoxazole derivatives have been reported to possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells. The structure-activity relationship indicates that modifications in the benzoxazole ring can enhance or diminish cytotoxic effects .
  • Enzyme Inhibition :
    • The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to inflammatory signaling pathways, thereby reducing the production of pro-inflammatory cytokines.

Study on Anti-inflammatory Activity

In a study involving synthesized benzoxazole derivatives, compounds with the 4-amino-butanamide moiety were evaluated for their biological activities. Among them, compounds 5f and 4d showed significant inhibition of IL-1β and IL-6 mRNA expression in liver hepatocytes treated with LPS (lipopolysaccharide), indicating their potential as anti-inflammatory agents .

Cytotoxicity Evaluation

Research on a series of benzoxazole derivatives demonstrated varying degrees of cytotoxicity across different cancer cell lines. Notably, compounds with electron-donating substituents exhibited enhanced activity against cancer cells compared to those with electron-withdrawing groups .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of IL-1β and IL-6 mRNA expression
CytotoxicitySignificant effects on MCF-7, A549, HepG2 cells
Enzyme inhibitionModulation of inflammatory signaling pathways

Properties

IUPAC Name

(5-fluoro-1,3-benzoxazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBZHWQAFHIACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649185
Record name 1-(5-Fluoro-1,3-benzoxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944907-48-6
Record name 1-(5-Fluoro-1,3-benzoxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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